2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine

solubility medicinal chemistry lead optimization

Custom synthesis of imidazo[1,2-a]pyrimidine derivatives often requires 4-8+ weeks, delaying kinase and GPCR screening. 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine (CAS 115749-42-3), available off-the-shelf at ≥95% purity, accelerates hit-to-lead campaigns: • Parallel synthesis of 50-200 analogs in 2-4 weeks. • Validated scaffold for B-Raf inhibitors (IC50 0.003-6.4 μM for optimized derivatives) and GABAA receptor modulators. • Full SDS/COA documentation with defined hazard profile (GHS07) for compliant lab use.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 115749-42-3
Cat. No. B056887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
CAS115749-42-3
Synonyms2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIMIDINE
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)C3=CC=CS3
InChIInChI=1S/C10H7N3S/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H
InChIKeyJZCAAAHWCAATEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine: Core Scaffold Overview


2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine (CAS 115749-42-3) is a heterocyclic compound with the molecular formula C10H7N3S and molecular weight 201.25 g/mol . The compound comprises an imidazo[1,2-a]pyrimidine core with a thiophene substituent at the 2-position, forming a conjugated aromatic system with nitrogen-rich and sulfur-containing heterocyclic moieties . This scaffold belongs to the class of fused imidazopyrimidines, which have been established in medicinal chemistry literature as privileged structures capable of interacting with diverse biological targets including kinases, GABAA receptors, and phosphodiesterases [1]. The compound is commercially available from multiple suppliers at ≥95% purity, with analytical documentation (Certificate of Analysis) and safety data sheets (SDS) provided upon request .

Privileged imidazo[1,2-a]pyrimidine core scaffold for focused library synthesis
Commercially available from multiple established chemical suppliers
Analytical certification (COA) and safety data sheets (SDS) provided

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine: Differentiation vs. Analogs


Critical Evaluation of Available Evidence: An exhaustive literature search across primary research papers, patents, and authoritative databases reveals a fundamental evidentiary constraint. No head-to-head comparative biological data have been published that directly benchmark CAS 115749-42-3 against specific named analogs under identical assay conditions. The compound appears to have been explored primarily as a commercial screening scaffold rather than as a lead compound subjected to systematic structure-activity relationship (SAR) studies with explicit comparator data. Consequently, the differential evidence presented in Section 3 relies predominantly on class-level inference from imidazo[1,2-a]pyrimidine scaffold pharmacology [1] and computational predictions extrapolated from closely related derivatives [2], rather than on direct head-to-head empirical comparisons. Users should interpret the following evidence items with this important limitation in mind. Where quantitative comparator data are absent, the evidence tag explicitly notes this as 'Class-level inference.'

Phenyl-substituted analogs may exhibit different solubility and electronic profiles; direct SAR comparisons are unavailable.

Multi-substituted imidazo[1,2-a]pyrimidine derivatives often require custom synthesis with extended lead times (4–8+ weeks), limiting rapid procurement.

No published head-to-head biological data for CAS 115749-42-3 against specific named analogs; differentiation relies on class-level inference.

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine: Differential Evidence


Aqueous Solubility: Thiophene vs. Phenyl Substitution

The thiophene moiety confers enhanced aqueous solubility relative to phenyl-substituted imidazo[1,2-a]pyrimidine analogs due to the polarizable sulfur atom and the heterocycle's capacity for hydrogen-bonding interactions with water. Computational analysis of closely related imidazo[1,2-a]pyrimidine-Schiff base derivatives containing the thiophen-2-yl moiety demonstrated favorable physicochemical properties with predicted LogP values within optimal drug-like ranges, supporting enhanced aqueous compatibility [1]. In contrast, phenyl-substituted analogs in the same scaffold class typically exhibit increased lipophilicity (estimated ΔLogP +0.3 to +0.8) that can compromise aqueous solubility in biological assay buffers [1].

Solubility: Thiophene vs Phenyl
Class-level inference
Estimated ΔLogP reduction of 0.3–0.8 units relative to phenyl analog (DFT prediction)
Supports aqueous assay compatibility screening
Computational prediction on structurally related imidazo[1,2-a]pyrimidine-Schiff base derivatives
solubility medicinal chemistry lead optimization

Electronic Properties: Thiophene vs. Phenyl Substitution

The thiophen-2-yl substituent at the 2-position introduces distinct frontier molecular orbital characteristics compared to phenyl-substituted analogs. DFT calculations on structurally related imidazo[1,2-a]pyrimidine derivatives demonstrate that the thiophene moiety alters the HOMO-LUMO energy gap and electron density distribution across the conjugated system [1]. Specifically, the sulfur heteroatom in the thiophene ring provides a polarizable π-electron surface that differs fundamentally from the uniform electron density of a phenyl ring, affecting π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in protein binding pockets [1]. The optimized geometry computed at B3LYP/6-311++G(d,p) level confirms that the planar conjugated system of the 2-thiophen-2-yl-imidazo[1,2-a]pyrimidine core presents a distinct electrostatic potential surface relative to phenyl-substituted variants [1].

Electronic Profile: Thiophene vs Phenyl
Class-level inference
Polarizable sulfur π-surface alters HOMO-LUMO gap and electrostatic potential distribution
May shift target selectivity and binding kinetics
DFT calculations (B3LYP/6-311++G**) on related derivatives
electronic properties molecular recognition structure-based design

Commercial Availability: Simple vs. Multi-Substituted Analogs

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine is commercially available from multiple established chemical suppliers (AKSci, Fluorochem, Sigma-Aldrich/Enamine, MolCore) at ≥95% purity with documented analytical certificates . In contrast, more complex imidazo[1,2-a]pyrimidine derivatives bearing multiple substituents (e.g., 5,7-dimethyl-2-[2-(1-propyl-4-thiophen-2-yl-1H-imidazol-2-yl)-ethyl]-imidazo[1,2-a]pyrimidine) require custom synthesis with extended lead times (>4-8 weeks) and significantly higher procurement costs . The structural simplicity of 2-thiophen-2-yl-imidazo[1,2-a]pyrimidine enables straightforward synthesis via condensation of 2-aminopyrimidine with thiophene-2-carbaldehyde under acidic conditions followed by cyclization , whereas complex analogs require multi-step synthetic routes involving orthogonal protection strategies and specialized coupling conditions .

Commercial Availability
Head-to-head
Catalog compound: 2–10 day delivery vs 4–8+ week custom synthesis for complex analogs
Accelerates library synthesis and reduces procurement cost
Supplier market analysis; estimated cost differential 3–10×
synthesis commercial availability procurement

Privileged Scaffold: Validated Target Engagement

The imidazo[1,2-a]pyrimidine scaffold has been validated as a privileged pharmacophore with demonstrated target engagement across multiple protein families. Published SAR studies document nanomolar to low-micromolar inhibitory activity against: (1) Lp-PLA2 with optimized derivatives demonstrating excellent oral bioavailability and significant inhibitory efficacy in SD rats upon oral dosing [1]; (2) GABAA receptor subtypes with functional selectivity for α2/α3 over α1 subtypes, demonstrating anxiolytic efficacy in conditioned and unconditioned animal models with minimal sedation [2]; (3) PDE10A with IC50 values as low as 3.40 nM for optimized derivatives [3]; (4) B-Raf kinase with IC50 values ranging from 0.003 μM to 6.4 μM depending on substitution pattern [4]; (5) influenza A virus hemagglutinin-mediated entry with nanomolar activity against oseltamivir-sensitive and -resistant strains [5]. While direct experimental data for CAS 115749-42-3 against these targets have not been published, the compound serves as a minimal functionalized scaffold from which these validated pharmacologies can be elaborated through systematic derivatization [6].

Privileged Scaffold Target Engagement
Class-level inference
Imidazo[1,2-a]pyrimidine core validated against Lp-PLA2, GABAA, PDE10A, B-Raf, influenza HA (literature)
Scaffold supports multi-target SAR expansion
Direct target engagement data for parent CAS 115749-42-3 not yet published
privileged scaffold drug discovery target engagement

Safety and Handling: Documented Hazard Profile

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine (CAS 115749-42-3) has been assigned standardized GHS hazard classifications by commercial suppliers, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is classified with GHS07 pictogram and 'Warning' signal word . In contrast, many custom-synthesized or less-documented imidazo[1,2-a]pyrimidine analogs lack standardized hazard assessments, requiring users to assume precautionary measures without supplier-validated safety data . The availability of comprehensive SDS documentation enables compliance with institutional laboratory safety protocols and OSHA Hazard Communication Standard requirements .

Documented Hazard Profile
Supporting evidence
GHS07 Warning; H302, H315, H319, H335
Enables compliant lab risk assessment and PPE selection
Supplier SDS documentation; CLP classification
safety handling laboratory operations

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine: Research Applications


Focused Kinase and GPCR Library Construction

Procure 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine as a core scaffold for constructing focused screening libraries targeting kinases (B-Raf inhibition demonstrated with IC50 values from 0.003 μM to 6.4 μM for optimized derivatives) [1] and GPCRs (GABAA receptor α2/α3 subtype functional selectivity with anxiolytic efficacy in animal models) [2]. The compound's commercial availability with ≥95% purity enables immediate initiation of parallel synthesis campaigns to generate 50-200 analog compounds within 2-4 weeks, versus the 4-8+ week custom synthesis timeline required for more complex derivatives .

Structure-Based and Fragment-Based Drug Design

Utilize the planar, conjugated geometry of the 2-thiophen-2-yl-imidazo[1,2-a]pyrimidine core as a validated fragment hit for structure-based optimization. The scaffold's electronic properties (characterized by DFT calculations on structurally related derivatives) [1] support π-stacking interactions with aromatic protein residues, while the minimal substitution pattern provides multiple vectors for fragment growth and elaboration. Molecular docking and molecular dynamics simulations on structurally related imidazo[1,2-a]pyrimidines have demonstrated stable binding poses with RMSD values of 0.17-0.45 nm in enzyme-ligand complexes [3], indicating the scaffold's suitability for computational and biophysical fragment-based discovery approaches.

Influenza A Hemagglutinin Entry Inhibition

Incorporate 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine into antiviral discovery programs targeting influenza A virus entry. Published SAR studies on the imidazo[1,2-a]pyrimidine scaffold have demonstrated nanomolar activity against both oseltamivir-sensitive and -resistant group 2 IAV strains through hemagglutinin-mediated membrane fusion inhibition [2]. The scaffold's validated mechanism of action at a known small-molecule-binding cavity of HA [2] provides a rational starting point for derivative synthesis and biological evaluation against current and emerging influenza strains.

Academic Lab Practicals and Synthetic Training

Deploy 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine in academic teaching laboratories for demonstrating heterocyclic chemistry principles and multicomponent condensation reactions. The compound's synthesis from 2-aminopyrimidine and thiophene-2-carbaldehyde [1] illustrates fundamental concepts of nucleophilic addition, cyclization, and aromatic heterocycle formation. The documented hazard profile (H302, H315, H319, H335; GHS07) [2] provides clear guidance for appropriate PPE selection and laboratory safety instruction, while the commercial availability from multiple academic procurement-friendly suppliers ensures consistent supply for semester-based curriculum planning.

Application
Selection Property
Validation Focus
Focused Kinase & GPCR Library Construction
Core scaffold with multiple derivatizable positions
Kinase panel screening and GPCR selectivity profiling
Structure-Based & Fragment-Based Drug Design
Planar conjugated geometry; polarizable thiophene π-surface
Fragment growth, docking, and MD simulations
Influenza A Hemagglutinin Entry Inhibition
Scaffold precedent for HA-mediated entry inhibition
Antiviral activity against oseltamivir-sensitive/resistant strains
Academic Lab Practicals & Synthetic Training
Documented synthesis route and standardized hazard data
Educational reaction methodology and safety compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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